(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a steroidal saponin extracted from the plant Paris polyphylla. This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . This compound has shown potential in treating various diseases, making it a subject of extensive scientific research.
Mechanism of Action
Target of Action
Polyphyllin I, a steroidal saponin isolated from Paris polyphylla, has been found to target multiple pathways and proteins in cells. It has been shown to target the PI3K/SREBP-1/SCD1 axis in acute myeloid leukemia cells . In addition, it has been found to modulate microglial polarization towards an anti-inflammatory M2 phenotype in cerebral ischemia .
Biochemical Analysis
Biochemical Properties
Polyphyllin I plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Polyphyllin I has been shown to inhibit the PI3K enzyme, which is involved in the PI3K/SREBP-1/SCD1 axis, leading to lipid peroxidation and ferroptosis in acute myeloid leukemia cells . Additionally, it interacts with apoptosis-related proteins such as Bax, cytochrome c, and Bcl-2, influencing the mitochondrial membrane potential and promoting cell death .
Cellular Effects
Polyphyllin I exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it inhibits proliferation and induces apoptosis by affecting cell signaling pathways such as the JNK pathway . It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, Polyphyllin I has been shown to modulate cell signaling pathways, including the AKT/mTOR pathway, enhancing autophagy and promoting cell death .
Molecular Mechanism
At the molecular level, Polyphyllin I exerts its effects through several mechanisms. It induces ferroptosis by increasing intracellular iron levels and triggering lipid peroxidation . Polyphyllin I also inhibits the PI3K enzyme, leading to the downregulation of SREBP-1 and SCD1, which are involved in lipid metabolism . Additionally, it promotes apoptosis by activating caspases and regulating the Bcl-2/Bax ratio .
Temporal Effects in Laboratory Settings
The effects of Polyphyllin I change over time in laboratory settings. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are time-dependent, with significant effects observed within 24 to 72 hours .
Dosage Effects in Animal Models
The effects of Polyphyllin I vary with different dosages in animal models. At a low dose of 4 mg/kg, it effectively inhibits tumor progression in vivo, indicating high bioavailability and therapeutic potential .
Metabolic Pathways
Polyphyllin I is involved in several metabolic pathways. It interacts with enzymes such as PI3K and SCD1, influencing lipid metabolism and promoting ferroptosis . Additionally, it affects metabolic flux and metabolite levels by modulating the PI3K/AKT/mTOR pathway .
Transport and Distribution
Polyphyllin I is transported and distributed within cells and tissues primarily through the bloodstream. It is predominantly distributed in the liver and lungs, which are considered its target organs . The compound’s bioavailability is relatively low due to hydrolysis by intestinal flora .
Subcellular Localization
Polyphyllin I’s subcellular localization is crucial for its activity and function. It is known to localize to the mitochondria, where it influences mitochondrial membrane potential and promotes apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is primarily isolated from the rhizomes of Paris polyphylla. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization Due to its complex structure, synthetic routes for (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Paris polyphylla, followed by extraction and purification processes. The use of advanced chromatographic techniques ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activities.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or modified biological activities .
Scientific Research Applications
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Exhibits potent anti-tumor activities against various cancer cell lines, including hepatocellular carcinoma and colon cancer It also shows neuroprotective effects in models of cerebral ischemia.
Comparison with Similar Compounds
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is part of a group of compounds known as polyphyllins, which include (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triolI, Polyphyllin VI, and Polyphyllin VII . These compounds share similar structures and biological activities but differ in their potency and specific effects on various cell lines.
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triolI: Similar anti-tumor activities but with different molecular targets.
Polyphyllin VI: Induces autophagic cell death via the ROS-triggered mTOR signaling pathway.
Polyphyllin VII: Exhibits strong cytotoxic effects on cancer cells through mitochondrial dysfunction.
This compound stands out due to its dual mechanism of action, targeting both the JNK and PDK1/Akt/mTOR pathways, making it a unique and potent compound for therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDDWMXYOSKIC-IPKCVOQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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